molecular formula C11H13FO2S B4873148 Methyl 3-[(3-fluorobenzyl)sulfanyl]propanoate

Methyl 3-[(3-fluorobenzyl)sulfanyl]propanoate

Cat. No.: B4873148
M. Wt: 228.28 g/mol
InChI Key: WSPLAGTWCCFMPB-UHFFFAOYSA-N
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Description

Methyl 3-[(3-fluorobenzyl)sulfanyl]propanoate is an organic compound with the molecular formula C11H13FO2S It is a derivative of propanoic acid, featuring a fluorobenzyl group attached to a sulfanyl (thioether) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(3-fluorobenzyl)sulfanyl]propanoate typically involves the reaction of 3-fluorobenzyl chloride with thiol-containing compounds under basic conditions to form the thioether linkage. This is followed by esterification with methanol in the presence of an acid catalyst to yield the final product. The reaction conditions often include:

    Temperature: Room temperature to moderate heating (25-60°C)

    Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid

    Solvents: Organic solvents like dichloromethane or toluene

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The scalability of the synthetic route allows for large-scale production to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3-fluorobenzyl)sulfanyl]propanoate undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Organic solvents like dichloromethane, ethanol

Major Products

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of alcohols

    Substitution: Formation of substituted benzyl derivatives

Scientific Research Applications

Methyl 3-[(3-fluorobenzyl)sulfanyl]propanoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-[(3-fluorobenzyl)sulfanyl]propanoate involves its interaction with specific molecular targets. The fluorobenzyl group enhances its binding affinity to certain enzymes or receptors, while the thioether linkage provides stability and modulates its reactivity. The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(trifluoromethyl)sulfanyl]propanoate
  • Methyl 2-[(3-fluorobenzyl)sulfanyl]benzenecarboxylate

Uniqueness

Methyl 3-[(3-fluorobenzyl)sulfanyl]propanoate is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 3-[(3-fluorophenyl)methylsulfanyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2S/c1-14-11(13)5-6-15-8-9-3-2-4-10(12)7-9/h2-4,7H,5-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSPLAGTWCCFMPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCSCC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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